molecular formula C16H10F3N5S2 B2814996 4-methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol CAS No. 551921-22-3

4-methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2814996
CAS No.: 551921-22-3
M. Wt: 393.41
InChI Key: HGMUOGMXTHKSRG-UHFFFAOYSA-N
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Description

4-methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H10F3N5S2 and its molecular weight is 393.41. The purity is usually 95%.
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Biological Activity

The compound 4-methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol (CAS No. 551921-19-8) is a member of the triazole family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C16H10F3N5S
  • Molecular Weight : 393.41 g/mol
  • Structure : The compound features a trifluoromethyl group and a thieno[3,2-b]pyridine moiety which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The specific compound of interest has shown effectiveness against various bacterial strains. For instance, studies have reported an inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various assays. Notably, it demonstrated inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
4-Methyl Triazole28.39 ± 0.0323.8 ± 0.20
Celecoxib (Control)0.04 ± 0.010.04 ± 0.01

These results indicate that while the compound shows promise, it is less potent than established anti-inflammatory drugs like celecoxib.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of triazole derivatives. The compound has been tested in vitro against various cancer cell lines, including breast and prostate cancer cells. Notably, it induced apoptosis in these cells through the activation of caspase pathways.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability:

Treatment Concentration (μM)Cell Viability (%)
Control100
1075
2550
5030

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The triazole ring system is known to inhibit enzymes such as aromatase and COX.
  • Modulation of Cell Signaling Pathways : It may affect pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and anticancer properties.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the lipophilicity and bioavailability of the compound, which is crucial for its interaction with biological targets. Variations in the pyridine and thieno groups also influence potency and selectivity against different targets.

Properties

IUPAC Name

4-methyl-3-[3-pyridin-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N5S2/c1-24-14(22-23-15(24)25)13-11(9-4-2-3-5-20-9)12-10(26-13)6-8(7-21-12)16(17,18)19/h2-7H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMUOGMXTHKSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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